Cas no 2649057-65-6 (2-(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoylpyridine-4-carboxylic acid)

2-(4-オキソ-1,4λ6-オキサチアン-4-イリデン)スルファモイルピリジン-4-カルボン酸は、高度に特異的なスルホンアミド骨格を有する有機化合物です。その特徴的な1,4-オキサチアン環とピリジンカルボン酸基の組み合わせにより、優れた分子認識能と安定性を示します。特に、スルファモイル基の電子吸引性とカルボン酸の求核性が相乗効果を生み、金属キレート形成や酵素阻害剤としての応用が期待されます。X線結晶構造解析により確認された剛直な分子構造は、創薬分野におけるリード化合物としての設計合理性を高めています。また、極性官能基の配置により水溶性が調整可能で、生体適合性材料への展開も注目されています。

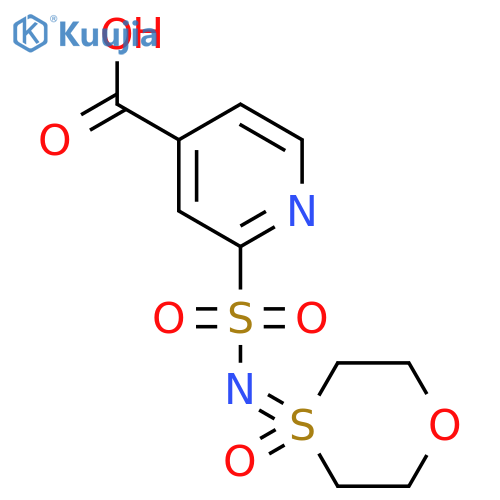

2649057-65-6 structure

商品名:2-(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoylpyridine-4-carboxylic acid

2-(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoylpyridine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoylpyridine-4-carboxylic acid

- 2-[(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoyl]pyridine-4-carboxylic acid

- 2649057-65-6

- EN300-1131944

-

- インチ: 1S/C10H12N2O6S2/c13-10(14)8-1-2-11-9(7-8)20(16,17)12-19(15)5-3-18-4-6-19/h1-2,7H,3-6H2,(H,13,14)

- InChIKey: BVRVDIODHUVXOD-UHFFFAOYSA-N

- ほほえんだ: S1(CCOCC1)(=NS(C1C=C(C(=O)O)C=CN=1)(=O)=O)=O

計算された属性

- せいみつぶんしりょう: 320.01367845g/mol

- どういたいしつりょう: 320.01367845g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 575

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 140Ų

- 疎水性パラメータ計算基準値(XlogP): 0

2-(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoylpyridine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1131944-0.1g |

2-[(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoyl]pyridine-4-carboxylic acid |

2649057-65-6 | 95% | 0.1g |

$930.0 | 2023-10-26 | |

| Enamine | EN300-1131944-10g |

2-[(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoyl]pyridine-4-carboxylic acid |

2649057-65-6 | 95% | 10g |

$4545.0 | 2023-10-26 | |

| Enamine | EN300-1131944-0.25g |

2-[(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoyl]pyridine-4-carboxylic acid |

2649057-65-6 | 95% | 0.25g |

$972.0 | 2023-10-26 | |

| Enamine | EN300-1131944-1.0g |

2-[(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoyl]pyridine-4-carboxylic acid |

2649057-65-6 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1131944-0.05g |

2-[(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoyl]pyridine-4-carboxylic acid |

2649057-65-6 | 95% | 0.05g |

$888.0 | 2023-10-26 | |

| Enamine | EN300-1131944-1g |

2-[(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoyl]pyridine-4-carboxylic acid |

2649057-65-6 | 95% | 1g |

$1057.0 | 2023-10-26 | |

| Enamine | EN300-1131944-2.5g |

2-[(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoyl]pyridine-4-carboxylic acid |

2649057-65-6 | 95% | 2.5g |

$2071.0 | 2023-10-26 | |

| Enamine | EN300-1131944-0.5g |

2-[(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoyl]pyridine-4-carboxylic acid |

2649057-65-6 | 95% | 0.5g |

$1014.0 | 2023-10-26 | |

| Enamine | EN300-1131944-5g |

2-[(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoyl]pyridine-4-carboxylic acid |

2649057-65-6 | 95% | 5g |

$3065.0 | 2023-10-26 |

2-(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoylpyridine-4-carboxylic acid 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

2649057-65-6 (2-(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoylpyridine-4-carboxylic acid) 関連製品

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 61549-49-3(9-Decenenitrile)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量